Increased Lipophilicity (LogP 3.02) Relative to Symmetrical 2,5-Di(furan-2-yl)-1,3,4-oxadiazole (LogP 1.73)
The target compound exhibits a computed LogP of 3.02, which is 1.29 log units higher than the 1.73 value for the symmetrical 2,5-di(furan-2-yl)-1,3,4-oxadiazole . This difference arises from the two methyl groups on the 2,5-dimethylfuran ring, which increase hydrophobic surface area and reduce hydrogen-bonding capacity relative to the unsubstituted furan. A LogP shift of this magnitude is expected to alter membrane permeability and organic-solvent partitioning behavior, making the target compound more suitable for applications requiring moderate lipophilicity (e.g., blood–brain barrier penetration studies) than its more polar symmetric analog.
| Evidence Dimension | Octanol–water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 3.02 |
| Comparator Or Baseline | 2,5-Di(furan-2-yl)-1,3,4-oxadiazole (CAS 17064-17-4): LogP = 1.73 |
| Quantified Difference | ΔLogP = +1.29 (target is ~1.3 log units more lipophilic) |
| Conditions | Computed LogP values from ChemSrc database; identical calculation method for both compounds. |
Why This Matters
For procurement decisions, this LogP difference indicates that the target compound will partition differently in biological assays and extraction protocols compared to the symmetric di-furan analog, potentially affecting bioactivity readouts and requiring distinct formulation strategies.
